An In-depth Technical Guide to the Pharmacological Properties of Ligustrazine Phosphate
An In-depth Technical Guide to the Pharmacological Properties of Ligustrazine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligustrazine, or tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese medicine Ligusticum chuanxiong Hort. Its synthetic salt, ligustrazine phosphate (B84403) (LP), offers improved stability and solubility, making it a subject of extensive pharmacological research. Clinically utilized in China for the management of ischemic cardiovascular and cerebrovascular diseases, LP exhibits a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of ligustrazine phosphate, detailing its mechanisms of action, pharmacokinetic profile, and therapeutic effects. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways and workflows to support further research and drug development.
Core Pharmacological Properties and Mechanisms of Action
Ligustrazine phosphate exerts its therapeutic effects through a multi-target mechanism, primarily involving antioxidant, anti-inflammatory, anti-apoptotic, and anti-platelet aggregation activities. It also functions as a vasodilator.[2][3]
Neuroprotective Effects
LP demonstrates significant neuroprotective properties, primarily attributed to its ability to counteract oxidative stress and inflammation in the central nervous system. It readily penetrates the blood-brain barrier, a crucial attribute for treating neurological disorders.[4] In models of Alzheimer's disease and ischemic stroke, LP has been shown to improve cognitive function and reduce neuronal damage.[2][4]
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Antioxidant Activity: LP mitigates oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[4]
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Anti-inflammatory Action: The compound suppresses neuroinflammation by reducing the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][5]
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Anti-apoptotic Effects: Ligustrazine has been found to inhibit neuronal apoptosis by modulating the expression of Bcl-2 family proteins and caspase-3.[6]
Cardiovascular Effects
LP is widely used in the treatment of cardiovascular diseases like myocardial infarction and coronary artery disease.[4][7] Its efficacy stems from its vasodilatory, anti-platelet, and anti-inflammatory actions.
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Vasodilation: LP relaxes vascular smooth muscle, leading to vasodilation and improved blood flow. This effect is partly mediated by the inhibition of calcium ion influx into smooth muscle cells.[8]
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Anti-platelet Aggregation: LP significantly inhibits platelet aggregation induced by agonists like adenosine (B11128) diphosphate (B83284) (ADP).[9] This action helps prevent thrombosis, a critical event in ischemic diseases. The mechanism involves the suppression of the Akt signaling pathway in platelets.[9]
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Protection Against Ischemia-Reperfusion Injury: LP protects the myocardium from ischemia-reperfusion injury by scavenging free radicals and reducing oxidative damage.[10]
Key Signaling Pathway Modulation
LP's diverse pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.
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PI3K/Akt/mTOR Pathway: In the context of neuroinflammation and ischemia/reperfusion injury, ligustrazine can activate autophagy, a cellular self-cleaning process, by inhibiting the PI3K/Akt/mTOR signaling pathway. This inhibition leads to reduced neuronal injury and improved cell survival.[11][12]
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PPAR-γ Pathway: Ligustrazine activates the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. This activation plays a protective role in vascular calcification by decreasing the expression of osteogenic markers in vascular smooth muscle cells.[13] In Alzheimer's models, PPAR-γ activation by a ligustrazine derivative was linked to enhanced mitophagy and ameliorated cognitive deficits.[14]
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Akt Pathway in Platelets: Ligustrazine directly suppresses the phosphorylation of Akt in platelets, a key step in the activation cascade. This inhibition leads to reduced platelet aggregation, thromboxane (B8750289) A2 (TXA2) formation, and intracellular calcium mobilization.[9]
Quantitative Pharmacological Data
Table 1: Pharmacokinetic Parameters of Ligustrazine Phosphate in Rats
| Formulation | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (0-∞) (mg/Lmin) | t½ (h) | Vd/F (L/kg) | Clearance (L/h/kg) | Reference |
| LP Liposome (IV) | 50 | 13.10 ± 3.22 | Longer than reference | 784.08 ± 196.34 | - | Large | - | [1] |
| LP Solution (IV) | 50 | - | Shorter than liposome | - | Short | - | - | [1] |
| Ligustrazine (Oral) | 15 | 7.45 ± 0.44 | - | 48.86 ± 12.57 (µg/mLh) | 5.90 ± 1.27 | - | 0.31 ± 0.08 | [15][16] |
| Ligustrazine + Tangeretin (100 mg/kg) | 15 | 5.24 ± 0.47 | - | 31.47 ± 5.26 (µg/mL*h) | 3.48 ± 1.33 | - | 0.66 ± 0.48 | [15][16] |
Note: Data from different studies may have variations in experimental conditions. LP oral administration generally suffers from low bioavailability (10-30%) and a short half-life due to extensive first-pass metabolism.[4]
Table 2: Effects of Ligustrazine Phosphate on Biomarkers in Disease Models
| Model | Treatment | Biomarker | Effect | Reference |
| Scopolamine-induced Amnesia (Rats) | LP Ethosomal System (Transdermal) | Brain SOD | Significantly Increased | [4] |
| Brain GSH-Px | Significantly Increased | [4] | ||
| Brain MDA | Significantly Decreased | [4] | ||
| Ischemic Cerebrovascular Disease (Humans) | LP Tablets + Cerebroside Carnosine | Serum TNF-α | Significantly Reduced | [2][17] |
| Serum CRP | Significantly Reduced | [2][17] | ||
| Cerebral Ischemic Stroke (Animal Models) | Ligustrazine | Brain TNF-α | Significantly Decreased | [5] |
| Brain IL-1β | Significantly Decreased | [5] | ||
| Brain IL-6 | Significantly Decreased | [5] | ||
| Brain Caspase-3 | Significantly Decreased | [5][18] |
Key Experimental Protocols
Pharmacokinetic Analysis in Rats (LC/MS/MS Method)
This protocol outlines the procedure for determining the concentration of ligustrazine phosphate in rat plasma following administration.
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Animal Dosing: Administer ligustrazine phosphate (e.g., 50 mg/kg) to Sprague-Dawley rats via intravenous injection.
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Sample Collection: Collect blood samples (approx. 0.5 mL) from the orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 5 hours) into heparinized tubes. Centrifuge the blood at 4,000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.[1]
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Sample Preparation (Protein Precipitation): To a 50 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., caffeine). Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 5 minutes at 4°C.[10]
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LC/MS/MS Analysis:
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Instrumentation: Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC/MS/MS) with an electrospray ionization (ESI) source.[15]
-
Chromatographic Separation: Inject 1-5 µL of the supernatant onto a C18 reversed-phase column (e.g., Shim-pack XR-ODS, 50 mm × 2.0 mm, 2.2 µm).[19] Use a gradient mobile phase, such as water and methanol (B129727) (both containing 0.1% formic acid), at a flow rate of 0.4 mL/min.[7]
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Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for ligustrazine (e.g., m/z 169.2 → 122.2) and the internal standard.[19]
-
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis with software like DAS 2.1.1.[1]
Western Blot for PI3K/Akt/mTOR Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in a signaling pathway in cell culture.
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Cell Culture and Treatment: Culture appropriate cells (e.g., PC12 neuronal cells) to 70-80% confluency. Treat cells with ligustrazine phosphate at desired concentrations for a specified time.
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Protein Extraction (Lysis): Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 g for 15 minutes at 4°C. Collect the supernatant containing the total protein.[5][20]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Normalize protein samples to 20-50 µg per lane. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[6]
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR) and a loading control (e.g., β-actin).[5][13]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system. Quantify band intensities using image analysis software (e.g., ImageJ).[6]
Measurement of Antioxidant Enzyme Activity (SOD, GSH-Px) and MDA Levels
This protocol describes the measurement of key oxidative stress markers in tissue homogenates.
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Tissue Preparation: Euthanize the animal and excise the target tissue (e.g., brain). Wash with ice-cold saline. Weigh approximately 60 mg of tissue.[17] Homogenize the tissue in a suitable buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) on ice.[17] Centrifuge the homogenate at 10,000 g for 15 minutes at 4°C. Collect the supernatant for analysis.[17]
-
SOD Activity Assay:
-
This assay is often based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by a xanthine/xanthine oxidase system.[14][18]
-
Use a commercial ELISA kit or a spectrophotometric method. In a 96-well plate, add the sample supernatant, a working solution containing WST-1 (a water-soluble tetrazolium salt), and an enzyme working solution to initiate the reaction.[17]
-
Measure the absorbance at 450 nm. The SOD activity is inversely proportional to the degree of NBT reduction and is expressed as units/mg protein.
-
-
GSH-Px Activity Assay:
-
This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance is monitored.[14]
-
Use a commercial kit. Add sample supernatant, a reagent containing oxidized glutathione and NADPH to a cuvette or 96-well plate.
-
Measure the decrease in absorbance at 340 nm. Activity is expressed as units/mg protein.[14]
-
-
MDA Level Assay (TBA Method):
-
This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions, which forms a pink-colored complex.[14]
-
Add a TBA reagent to the sample supernatant. Heat the mixture at 95°C for 60 minutes. Cool and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532-535 nm. Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Results are expressed as nmol/mg protein.[14]
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Visualizations: Pathways and Workflows
Signaling Pathways
References
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- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
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